molecular formula C9H10Br2O B13074928 1-Bromo-4-(2-bromo-1-methoxyethyl)benzene

1-Bromo-4-(2-bromo-1-methoxyethyl)benzene

Cat. No.: B13074928
M. Wt: 293.98 g/mol
InChI Key: FKXYYZILHKUIOI-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-bromo-1-methoxyethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-bromo-1-methoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-methoxyethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromo groups act as leaving groups in substitution reactions, allowing the compound to form new bonds with nucleophiles. The methoxyethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the electronic properties of the benzene ring and the substituents .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(2-methoxyethyl)benzene
  • 1-Bromo-4-(2-bromoethyl)benzene
  • 1-Bromo-4-(2-chloro-1-methoxyethyl)benzene

Uniqueness

1-Bromo-4-(2-bromo-1-methoxyethyl)benzene is unique due to the presence of both a bromo group and a 2-bromo-1-methoxyethyl group on the benzene ring. This combination of substituents provides distinct reactivity patterns and allows for diverse chemical transformations compared to similar compounds .

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

1-bromo-4-(2-bromo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10Br2O/c1-12-9(6-10)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3

InChI Key

FKXYYZILHKUIOI-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

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